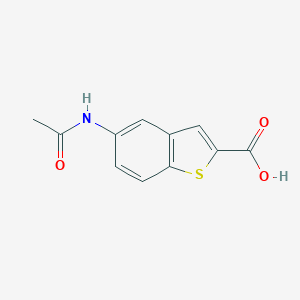

5-(Acetylamino)-1-benzothiophene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

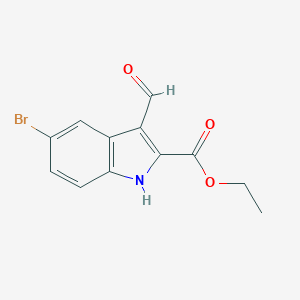

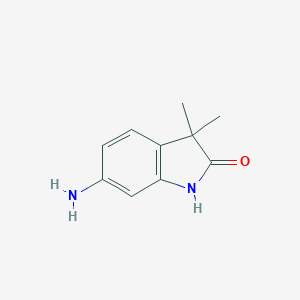

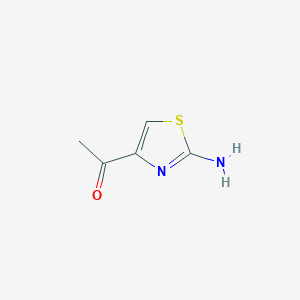

5-(Acetylamino)-1-benzothiophene-2-carboxylic acid is a compound that belongs to the class of organic compounds known as benzothiophenes, which contain a benzene ring fused to a thiophene ring. This compound is of interest due to its potential pharmacological properties, particularly in the context of antiallergic activities.

Synthesis Analysis

The synthesis of related 2-carboxylic acids derivatives has been reported, where the starting materials such as 3-acetyl-4H- benzopyran-4-one and benzothiopyran-4-one are used to produce novel compounds with potential antiallergic properties . Although the exact synthesis of 5-(Acetylamino)-1-benzothiophene-2-carboxylic acid is not detailed, the methodologies applied to similar structures involve key steps that could be adapted for its synthesis. For instance, the use of L-serine as a starting material in the synthesis of a functionalized cyclohexene skeleton demonstrates the utility of amino acids in constructing complex organic molecules . Additionally, the reductive cleavage of acetylamino-thiophenecarboxylic acids using sodium in liquid ammonia suggests a method for ring-opening and functional group transformation that could be relevant .

Molecular Structure Analysis

The molecular structure of 5-(Acetylamino)-1-benzothiophene-2-carboxylic acid would consist of a benzothiophene core with an acetylamino group at the 5-position and a carboxylic acid group at the 2-position. The presence of these functional groups indicates potential sites for further chemical modification and the possibility of engaging in hydrogen bonding, which could influence its biological activity. The absolute configurations of key intermediates in related syntheses have been confirmed by two-dimensional NMR studies, which are crucial for understanding the three-dimensional arrangement of atoms in the molecule .

Chemical Reactions Analysis

The chemical reactivity of 5-(Acetylamino)-1-benzothiophene-2-carboxylic acid can be inferred from related compounds. The action of alkali metals in liquid ammonia on substituted thiophenes has been shown to lead to the formation of mercaptoalkenoic acid salts, which can be further transformed into alkylthio-ketoalkanoic acids . This suggests that the acetylamino group in the compound of interest could undergo similar reductive cleavage reactions, potentially yielding new derivatives with different chemical and biological properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-(Acetylamino)-1-benzothiophene-2-carboxylic acid are not provided, the properties of similar compounds can offer insights. The solubility, melting point, and stability of the compound would be influenced by the presence of the acetylamino and carboxylic acid groups. The compound's ability to inhibit rat passive cutaneous anaphylaxis suggests it has bioactive properties, which could be related to its physical and chemical characteristics . The moderate oral activity of a related potassium salt indicates that the ionic form of such compounds may also have significant pharmacological effects .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- The synthesis of N-substituted-3-chloro-2-azetidinones, derived from 2-aminobenzothiazole, showcased potential antibacterial activity against various microorganisms. This study highlights the chemical versatility and potential of benzothiazole derivatives for developing antimicrobial agents (Chavan & Pai, 2007).

- Research on ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its derivatives has shown promising biological activity, indicating the potential of benzothiophene derivatives as antimicrobial and anti-inflammatory agents (Narayana et al., 2006).

Immunotropic Activity

- New amides of 5‐Acylamino‐3‐Methyl‐4‐Isothiazolecarboxylic Acid were synthesized, with some derivatives showing activity in immunological responses. This research provides insight into the role of acylamino derivatives in modulating immune responses (Lipnicka et al., 2005).

Crystal Structure and Pharmacological Applications

- The crystal structure of a new polymorph of 1-benzothiophene-2-carboxylic acid was determined, offering insights into its complex arrangement and potential pharmacological applications. This study emphasizes the importance of structural analysis in understanding the pharmacological potential of benzothiophene derivatives (Dugarte-Dugarte et al., 2021).

Anti-inflammatory Agents

- The conversion of 5-Aminobenzo[b]thiophene-2-carboxylic acid to 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid and subsequent treatment with various amines has led to C5-substituted benzo[b]thiophenes with potent anti-inflammatory activity. This study showcases the therapeutic potential of benzothiophene derivatives in treating inflammation (Radwan et al., 2009).

Eigenschaften

IUPAC Name |

5-acetamido-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c1-6(13)12-8-2-3-9-7(4-8)5-10(16-9)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLGPANAMFPFCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)SC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Acetylamino)-1-benzothiophene-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.